Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine (CAS 1437794-78-9) Properties & Technical Guide
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine (CAS 1437794-78-9) is a specialized heterocyclic intermediate primarily utilized in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Its structural core—a benzene ring trisubstituted with a pyrrolidine, a sulfone, and a nitro group—serves as a robust pharmacophore precursor.
This guide details the physicochemical properties, validated synthetic protocols, and functional utility of this compound in drug discovery. Specifically, it highlights the compound's role as a precursor to 1-(2-methanesulfonyl-5-aminophenyl)pyrrolidine , a key aniline intermediate used to construct the ATP-binding hinge region of targeted cancer therapies.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The compound is characterized by a specific 1,2,5-substitution pattern on the benzene ring, balancing lipophilicity (pyrrolidine) with polar electron-withdrawing groups (sulfone, nitro).
The synthesis of CAS 1437794-78-9 relies on a Nucleophilic Aromatic Substitution (
) reaction. The presence of the ortho-methanesulfonyl group is critical; it acts as a strong electron-withdrawing group (EWG), activating the benzene ring for nucleophilic attack by pyrrolidine.
Validated Synthetic Protocol (
)
Reaction Principle:
The starting material, 2-fluoro-1-methanesulfonyl-4-nitrobenzene (or its chloro analog), undergoes displacement of the halogen by pyrrolidine. The fluorine derivative is preferred for faster kinetics due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.
Preparation: Charge a reaction vessel with 2-fluoro-1-methanesulfonyl-4-nitrobenzene dissolved in Acetonitrile (10 volumes).
Addition: Add
(solid) followed by the slow addition of Pyrrolidine at 0°C to control the exotherm.
Reaction: Warm the mixture to Room Temperature (25°C) or mild heat (50°C) if using the chloro-precursor. Stir for 2–4 hours.
Monitoring (Self-Validation): Monitor via TLC or LC-MS.
Target: Disappearance of starting material (
219 for F-precursor).
Product: Appearance of peak at
271 .
Workup: Pour the reaction mixture into ice-water (20 volumes). The product typically precipitates as a yellow solid.
Purification: Filter the solid, wash with water, and dry under vacuum.[1] Recrystallization from Ethanol/Water can be performed if high purity (>99%) is required.
Synthesis Workflow Diagram
Caption: Figure 1. Streamlined synthesis of CAS 1437794-78-9 via Nucleophilic Aromatic Substitution.
Functional Applications in Drug Discovery
This compound is not a final API but a high-value "scaffold intermediate." Its primary utility lies in the downstream reduction of the nitro group to an aniline, which is subsequently coupled to pyrimidine or quinazoline cores to form EGFR inhibitors.
The "Scaffold Logic"
Solubility Modulation: The pyrrolidine ring disrupts the planarity of the final drug molecule, improving solubility and oral bioavailability compared to flat aniline analogs.
Metabolic Stability: The sulfone group (
) is metabolically stable and provides a strong hydrogen bond acceptor capability, often interacting with the solvent front or specific residues (e.g., Cys797 vicinity) in the kinase pocket.
Selectivity: The specific arrangement (1-pyrrolidine, 2-sulfone) creates a steric and electronic profile that favors binding to mutant EGFR forms (e.g., T790M) over the wild-type receptor, reducing side effects like skin rash.
Downstream Utility Pathway
The nitro group is reduced (using
, , or ) to yield 1-(2-methanesulfonyl-5-aminophenyl)pyrrolidine . This aniline is then reacted with a 2,4-dichloropyrimidine derivative.
Caption: Figure 2. The critical role of CAS 1437794-78-9 in the synthesis of targeted kinase inhibitors.
Analytical Characterization
To validate the identity of CAS 1437794-78-9, the following spectral features are diagnostic:
NMR (DMSO-, 400 MHz):
Aromatic Region: Three distinct protons.[1][2] A doublet (d) for the proton ortho to the sulfone, a doublet of doublets (dd) for the proton ortho to the nitro, and a singlet (s) or small doublet for the proton between the nitro and pyrrolidine.
Specific Warning: Nitro-aromatics can be toxic if inhaled or absorbed through the skin. Use appropriate PPE (nitrile gloves, lab coat, fume hood).
Storage: Store in a cool, dry place (
), protected from light.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1437794-78-9. Retrieved from [Link]
World Intellectual Property Organization (WIPO). Patent WO2013014448: Pyrimidine Derivatives as Kinase Inhibitors. (Describes the use of sulfonyl-aniline intermediates in EGFR drug synthesis). Retrieved from [Link]
Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. Nature. (Provides context on the structural logic of 3rd generation EGFR inhibitors). Retrieved from [Link]
Technical Monograph: Safety, Handling, and Risk Profile of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine
Executive Summary & Compound Identity This guide serves as an advanced technical supplement to a standard Safety Data Sheet (SDS). Unlike generic safety documents, this monograph analyzes the physicochemical logic dictat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identity
This guide serves as an advanced technical supplement to a standard Safety Data Sheet (SDS). Unlike generic safety documents, this monograph analyzes the physicochemical logic dictating the safety profile of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine .
This compound is a specialized pharmacophore intermediate, typically synthesized via Nucleophilic Aromatic Substitution (
). Its structure features a highly polarized "push-pull" electronic system—a pyrrolidine donor coupled with nitro and sulfone acceptors—which dictates its reactivity, stability, and toxicological potential.
Chemical Identification Table
Parameter
Detail
Chemical Name
1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine
CAS Number
1437794-78-9
Molecular Formula
Molecular Weight
270.31 g/mol
SMILES
CS(=O)(=O)C1=C(C=C(C=C1)[O-])N2CCCC2
Appearance
Yellow to Orange Crystalline Solid (Predicted due to conjugation)
Solubility
Low in water; High in DMSO, DCM, Ethyl Acetate
Hazard Identification & Mechanistic Toxicology
Standard GHS classifications often lack context. Here is the mechanistic basis for the hazards associated with this specific scaffold.
The "Push-Pull" Toxicity Model
The molecule contains a nitro group (
) and a pyrrolidine ring .
Metabolic Activation (Nitro Reductase): The nitro group at position 5 is susceptible to enzymatic reduction (e.g., by hepatic nitroreductases). This pathway can generate reactive nitroso and hydroxylamine intermediates, which are known DNA intercalators (potential mutagenicity).
Skin Sensitization: The electrophilic nature of the precursor (fluoronitro-sulfone) suggests that while the final product is less reactive, residual impurities or metabolic activation can haptenize skin proteins, leading to allergic contact dermatitis.
GHS Classification (Derived/Predictive)
Based on Structure-Activity Relationship (SAR) of analogous nitro-aromatics:
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
) and Sulfur Oxides () . Both are highly toxic and corrosive to lung tissue.
Media:
, Dry Chemical, or Alcohol-Resistant Foam.
Protocol: Firefighters must wear full SCBA. Do not inhale smoke.[1][3][4]
Accidental Release (Spill) Workflow
Do not dry-sweep. Dry sweeping generates dust aerosols, increasing inhalation risk.
Caption: Decision tree for spill remediation, prioritizing dust suppression for solids.
Synthesis Context & Impurity Profiling
Understanding the synthesis reveals hidden hazards (impurities).
Typical Synthesis:
Critical Impurities to Monitor:
Unreacted Pyrrolidine: Highly flammable, corrosive, and causes severe skin burns. If the product smells "fishy" or "ammoniacal," it contains residual pyrrolidine.
2-Chloro-1-methanesulfonyl-4-nitrobenzene (Starting Material): A potent skin sensitizer.[2]
Analytical Check:
Before biological testing, verify purity via HPLC (254 nm) to ensure no alkylating starting materials remain.
References & Authority
The following sources provide the grounding for the chemical class assumptions and specific data points used in this guide.
ECHA (European Chemicals Agency). (2024). Registration Dossier: Nitro-aromatic compounds and read-across toxicology. Retrieved from [Link]
PubChem. (2024). Compound Summary: Pyrrolidine derivatives and Nitro-group toxicity. National Library of Medicine. Retrieved from [Link]
OSHA. (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
Disclaimer: This guide is for research and development purposes only. It is generated based on chemical structure-activity relationships and available databases. Users must conduct their own risk assessment before handling.
Technical Guide: 2-Methanesulfonyl-5-nitrophenyl Pyrrolidine Derivatives in Medicinal Chemistry
Executive Summary: The Scaffold at a Glance In the landscape of modern medicinal chemistry, the 2-methanesulfonyl-5-nitrophenyl pyrrolidine motif represents a high-value "privileged structure." It serves as a critical in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold at a Glance
In the landscape of modern medicinal chemistry, the 2-methanesulfonyl-5-nitrophenyl pyrrolidine motif represents a high-value "privileged structure." It serves as a critical intermediate for accessing sulfonyl-benzamide antipsychotics , kinase inhibitors , and Factor Xa anticoagulants .
This guide dissects the chemical utility of this scaffold, focusing on its role as a "masked" aniline precursor. The presence of the ortho-methanesulfonyl group (
) provides unique steric and electronic properties, enhancing metabolic stability and solubility, while the pyrrolidine ring offers a tunable hydrophobic/hydrophilic handle often used to optimize blood-brain barrier (BBB) penetration or solvent-front interactions in enzyme pockets.
Structural Analysis & Pharmacophore Mapping
The core structure, 1-(2-methanesulfonyl-5-nitrophenyl)pyrrolidine , is defined by three distinct vectors:
The Electrophilic/Polar Anchor (
):
Role: Acts as a strong hydrogen bond acceptor (HBA).
Medicinal Impact: Unlike sulfonamides, the methyl sulfone is chemically inert to hydrolysis but maintains high polarity (
modulation). It mimics the hydration shell seen in targets like Dopamine D2 receptors.
The Solubilizing Tail (Pyrrolidine):
Role: A saturated nitrogen heterocycle.
Medicinal Impact: At physiological pH, the pyrrolidine nitrogen (if basic) can be protonated, improving aqueous solubility. In this specific scaffold, its conjugation to the electron-deficient phenyl ring reduces its basicity (
modulation), allowing it to act as a neutral hydrophobic space-filler.
The Reactive Vector (Nitro Group
):
Role: A "dummy" group destined for reduction.
Medicinal Impact: The 5-nitro position is the gateway to the active pharmacophore. Reduction to the amine (
) allows for amide coupling, urea formation, or Buchwald-Hartwig aminations, linking the scaffold to the "warhead" of the drug molecule.
Pharmacophore Visualization (DOT)
Figure 1: Pharmacophore dissection of the 2-methanesulfonyl-5-nitrophenyl pyrrolidine scaffold.[1][2][3]
Synthetic Chemistry: Constructing the Core
The synthesis of this derivative relies on the principles of Nucleophilic Aromatic Substitution (
) . The starting material is typically 2-fluoro-1-methanesulfonyl-4-nitrobenzene (or the chloro analog). The methanesulfonyl and nitro groups are potent electron-withdrawing groups (EWGs) that activate the ring, making the halogen at the 1-position highly susceptible to displacement by pyrrolidine.
Validated Protocol:
Displacement
Objective: Synthesis of 1-(2-methanesulfonyl-5-nitrophenyl)pyrrolidine.
The reaction proceeds via an addition-elimination mechanism. The anionic intermediate (Meisenheimer complex) is stabilized by the ortho-sulfone and para-nitro groups, which delocalize the negative charge.
Synthesis Pathway Diagram (DOT)
Figure 2: SNAr reaction pathway for scaffold construction.
Medicinal Chemistry Applications: From Scaffold to Drug[8][9][10][11]
Once the nitro-scaffold is obtained, it serves as a precursor. The nitro group is reduced to an aniline, which is then functionalized.
Reduction Protocol (Nitro to Aniline)
Method A (Catalytic Hydrogenation):
(1 atm), 10% Pd/C, MeOH, RT. High yield, clean.
Method B (Chemical Reduction): Iron powder (Fe),
, EtOH/Water, Reflux. (Preferred if sensitive functional groups are present).
Significance: This aniline is the "linker" molecule.
Therapeutic Areas[8][9]
A. Dopamine D2/D3 Antagonists (Antipsychotics)
This scaffold is a structural analog of the orthopramides (e.g., Amisulpride, Sulpiride).
Mechanism: The sulfone group mimics the hydrogen bonding of the sulfamoyl group in Amisulpride but with higher lipophilicity.
Derivatization: The aniline is coupled with a substituted salicylic acid or a heterocyclic acid.
SAR Insight: The pyrrolidine ring steric bulk prevents metabolic N-dealkylation often seen with diethylamines.
B. Kinase Inhibitors (JAK/STAT Pathway)
Mechanism: The aniline nitrogen binds to the hinge region of the kinase ATP-binding pocket.
Role of Sulfone: Interacts with the solvent-exposed region or specific residues (e.g., Cys) to improve selectivity.
Example: Coupling the aniline with a 2,4-dichloropyrimidine yields precursors for JAK2 inhibitors.
Physicochemical Profile (ADME)
Property
Value (Approx.)
Implication
Molecular Weight
~270.3 Da
Ideal for fragment-based design (<300 Da).
cLogP
1.8 - 2.2
Good membrane permeability; CNS active potential.
TPSA
~85 Ų
<90 Ų suggests good BBB penetration.
H-Bond Acceptors
5
Sulfone oxygens and Nitro oxygens are strong acceptors.
H-Bond Donors
0
Becomes 2 upon reduction to aniline ().
References
MolCore. (2024). 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine: Product Specifications and MSDS. MolCore Chemical Data. Link
BenchChem. (2025).[7][8] Synthesis of Antimicrobial Agents from 2-Methyl-5-nitroaniline Derivatives. BenchChem Application Notes. Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61289630, 2-(2-Methyl-5-nitrophenyl)pyrrolidine. PubChem.[2] Link
Basha, N. J., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Link
Craig, D., et al. (2000).[9] Synthesis of 2,5-Disubstituted 3-(Phenylsulfonyl)pyrrolidines via 5-Endo-Trig Cyclisation Reactions. Synlett. Link
Pharmacophore Architecture of N-Aryl Pyrrolidine Sulfones: Structural Dynamics and Synthetic Logic
Executive Summary The N-aryl pyrrolidine sulfone scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to rigidly vector a polar hydrogen-bond acceptor (the sulfone...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The N-aryl pyrrolidine sulfone scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to rigidly vector a polar hydrogen-bond acceptor (the sulfone) relative to a lipophilic aromatic anchor (the N-aryl group).[1] Unlike flexible linear chains, the pyrrolidine core constrains the spatial arrangement of these pharmacophoric elements, reducing the entropic penalty of binding.
This guide dissects the pharmacophore properties, synthetic pathways, and metabolic considerations of this scaffold, with a specific focus on its application in metabolic disease targets such as 11
-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1) and GPCR modulation.
Part 1: Structural Anatomy & Pharmacophore Mapping[1]
To effectively deploy this scaffold, one must understand it not as a single molecule but as a cooperative triad of functional units.
The Pharmacophore Triad
The efficacy of N-aryl pyrrolidine sulfones governs three distinct molecular interactions:
Metabolic Liability: Electron-rich rings are prone to bioactivation.[1] Substitution (e.g., -F, -CF) is required.[1]
Pyrrolidine Ring
The Spacer
Rigidifies the distance and angle between the aryl and sulfone groups.
Stereochemistry: The C3-chiral center ( vs ) often acts as a binary switch for activity.[1]
Sulfone ()
The Effector
Strong Hydrogen Bond Acceptor (HBA). Bioisostere of carbonyls/amides.
Polarity: High dipole moment (4.5 D) improves water solubility compared to sulfides/ethers.[1]
The "Vector" Concept
The pyrrolidine ring is not passive; it is a vector control unit. In 1,3-disubstituted pyrrolidines, the nitrogen atom (N1) and the carbon at position 3 (C3) create a specific angle.
Rigidity: Unlike a propyl chain, the pyrrolidine ring prevents the "collapse" of the pharmacophore, keeping the lipophilic aryl group distant from the polar sulfone.
Pucker Control: Substituents on the ring can force the pyrrolidine into specific envelope conformations (C3-endo vs C3-exo), pre-organizing the molecule for the binding pocket.[1]
Visualization of the Pharmacophore
The following diagram illustrates the interaction logic within a binding pocket (e.g., 11
-HSD1).
Caption: Pharmacophore map showing the bridging role of the pyrrolidine core between the hydrophobic aryl anchor and the polar sulfone warhead.
Part 2: Case Study – 11
-HSD1 Inhibition[1][2][3][4]
The utility of this scaffold is best exemplified by inhibitors of 11
-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1) , an enzyme that converts inactive cortisone to active cortisol.[1][2]
Mechanism of Action
Inhibitors must occupy the catalytic site to prevent substrate entry.[1]
The Sulfone as a Carbonyl Mimic: The sulfone oxygens accept hydrogen bonds from the catalytic triad (Tyr183/Ser170 in human 11
-HSD1), mimicking the interaction of the enzyme with the C11-carbonyl of cortisone [1, 2].
The N-Aryl Fit: The N-aryl group extends into a lipophilic channel usually occupied by the steroid backbone.[1]
Selectivity: The rigid pyrrolidine geometry prevents binding to the related 11
-HSD2 enzyme (which regulates blood pressure), a critical safety requirement.
Part 3: Synthetic Protocols
Synthesizing N-aryl pyrrolidine sulfones requires a strategy that allows for the independent variation of the aryl ring and the sulfone moiety.[1] The most robust approach is the Convergent C-N Coupling Strategy .
This method couples a pre-functionalized 3-sulfonylpyrrolidine with an aryl halide.[1] It is superior to SnAr (Nucleophilic Aromatic Substitution) because it works on electron-neutral and electron-rich aryl rings.[1]
Coupling: Perform Buchwald coupling (as above) with the sulfide.
Oxidation (Critical Step):
Reagent: mCPBA (meta-Chloroperoxybenzoic acid, 2.2 equiv) in DCM at 0°C.[1]
Note: The N-aryl group reduces the basicity of the nitrogen, preventing N-oxidation.[1] However, if the N-aryl group is electron-rich, control temperature strictly to avoid ring oxidation.[1]
Caption: Synthetic workflow converting chiral hydroxypyrrolidine to the final sulfone scaffold via sulfide displacement and late-stage oxidation.
Part 4: Physicochemical & Metabolic Optimization[1]
The N-aryl pyrrolidine sulfone scaffold has specific liabilities that must be addressed during lead optimization.
Metabolic Stability (The "Soft Spot")
N-Aryl rings, particularly those with electron-donating groups, are susceptible to oxidation by Cytochrome P450 enzymes (CYP450).[1]
Risk: Formation of reactive quinone-imine intermediates if the aryl ring is electron-rich (e.g., 4-methoxy).[1]
Solution: Block metabolic "hotspots" (para and ortho positions) with Fluorine or Chlorine.[1]
Example: Replacing a Phenyl group with a 4-Fluorophenyl or 3,4-Difluorophenyl group significantly increases half-life (
Application Note: A Detailed Protocol for the Synthesis of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine via Nucleophilic Aromatic Substitution (SNAr)
Abstract This application note provides a comprehensive guide for the synthesis of 1-(2-methanesulfonyl-5-nitrophenyl)pyrrolidine, a valuable building block in medicinal chemistry and materials science. The described pro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for the synthesis of 1-(2-methanesulfonyl-5-nitrophenyl)pyrrolidine, a valuable building block in medicinal chemistry and materials science. The described protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and efficient method for the functionalization of activated aromatic rings. We delve into the mechanistic underpinnings of the reaction, explaining the critical roles of the electron-withdrawing groups and the nucleophile. A detailed, step-by-step experimental procedure is provided, including reaction setup, work-up, purification, and safety considerations, designed to ensure reproducibility and high yield for researchers in drug development and organic synthesis.
Introduction: The Strategic Importance of the SNAr Reaction
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] Unlike electrophilic aromatic substitution, which relies on an electron-rich aromatic ring, the SNAr reaction is effective on electron-deficient systems.[2][3] This is achieved by installing potent electron-withdrawing groups (EWGs) on the aromatic core, which activate the ring toward attack by a nucleophile.[4]
The target molecule, 1-(2-methanesulfonyl-5-nitrophenyl)pyrrolidine, is synthesized by displacing a leaving group (typically a halide) from an activated phenyl ring with pyrrolidine. The success of this transformation hinges on the presence of two powerful EWGs—a nitro group (-NO₂) and a methanesulfonyl group (-SO₂CH₃)—positioned strategically to facilitate the reaction. This guide offers both the theoretical basis and the practical, field-proven protocol for this important synthesis.
Mechanistic Deep Dive: The Engine of the SNAr Reaction
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5][6] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
Pillar 1: Ring Activation via Electron-Withdrawing Groups (EWGs)
The reaction's feasibility is dictated by the presence of strong EWGs, such as nitro (-NO₂) or sulfonyl (-SO₂CH₃) groups, positioned ortho or para to the leaving group.[2][7][8] These groups serve two primary functions:
Increased Electrophilicity: They inductively and resonantly withdraw electron density from the aromatic ring, making the carbon atom attached to the leaving group highly electrophilic and susceptible to nucleophilic attack.[7]
Stabilization of the Intermediate: They stabilize the negatively charged intermediate formed during the reaction, known as a Meisenheimer complex, by delocalizing the charge through resonance.[3][5] This stabilization lowers the activation energy of the rate-determining first step.[6]
Pillar 2: The Addition-Elimination Pathway
Nucleophilic Addition (Rate-Determining Step): The nucleophile (pyrrolidine) attacks the electrophilic carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms the high-energy, resonance-stabilized Meisenheimer complex.[1][5][6]
Elimination and Re-aromatization (Fast Step): The leaving group departs, and its bonding electrons collapse back into the ring, restoring aromaticity and yielding the final product. This step is typically fast as it is energetically favorable.[5][6]
Caption: SNAr addition-elimination mechanism.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified stoichiometry, conditions, and purification steps has been shown to reliably produce the target compound in high purity and yield.
Materials and Reagents
Reagent
CAS Number
Molecular Wt.
Equiv.
Amount (mmol)
Mass/Volume
Supplier Notes
1-Chloro-2-methanesulfonyl-5-nitrobenzene
946-16-7
235.63 g/mol
1.0
10.0
2.36 g
Starting electrophile.
Pyrrolidine
123-75-1
71.12 g/mol
1.2
12.0
1.03 mL (0.85 g)
Nucleophile. Use freshly distilled if possible.[9]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Protocol for reacting pyrrolidine with 2-fluoro-1-methanesulfonyl-4-nitrobenzene
Content Type: Application Note & Protocol
Role: Senior Application Scientist
Application Note: Regioselective
Synthesis of 1-(Methanesulfonyl)-4-nitro-2-(pyrrolidin-1-yl)benzene
Executive Summary
This guide details the optimized protocol for the nucleophilic aromatic substitution (
) of 2-fluoro-1-methanesulfonyl-4-nitrobenzene with pyrrolidine . This transformation is a critical step in synthesizing functionalized aryl sulfones, often employed as scaffolds in pharmaceutical development (e.g., kinase inhibitors, antibacterial agents).
The protocol prioritizes regioselectivity , leveraging the high nucleofugality of the fluorine atom activated by the ortho-methanesulfonyl group. By controlling solvent polarity and temperature, researchers can achieve yields >90% while suppressing the competitive displacement of the sulfonyl moiety.
Scientific Background & Mechanistic Insight
The Chemoselectivity Challenge
The substrate, 2-fluoro-1-methanesulfonyl-4-nitrobenzene, presents two potential electrophilic sites for nucleophilic attack:
C2 Position (C-F bond): Activated by the ortho-methanesulfonyl (
) group.
C1 Position (C-
bond): Activated by the para-nitro () group.
While both the fluoride and the methanesulfinate are competent leaving groups, fluoride is the superior leaving group in
reactions involving amine nucleophiles. This is due to the high electronegativity of fluorine, which inductively stabilizes the anionic Meisenheimer complex intermediate (the rate-determining step in many reactions), despite the C-F bond strength [1].[1][2]
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism.[1][3] Pyrrolidine attacks the C2 carbon, forming a resonance-stabilized Meisenheimer complex. The rapid re-aromatization drives the expulsion of the fluoride ion.
Key Mechanistic Driver: The ortho-sulfonyl group exerts a powerful electron-withdrawing effect (-I and -M effects), significantly lowering the energy barrier for nucleophilic attack at C2 compared to the meta-nitro influence or the attack at C1.
Pathway Visualization
The following diagram illustrates the reaction logic and the critical transition state stabilization.
Caption: Kinetic pathway favoring C-F bond cleavage over sulfone displacement due to ortho-activation.
Application Notes and Protocols for the Utilization of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine as a Versatile Drug Scaffold
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine as a foundational scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine as a foundational scaffold for novel therapeutic agents. This document outlines the scientific rationale, potential applications, and detailed protocols for the synthesis, characterization, and biological evaluation of derivatives based on this promising chemical entity.
Introduction and Scientific Rationale
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine scaffold is a unique combination of three key pharmacophoric elements, each contributing to its potential as a versatile drug discovery platform.
The Pyrrolidine Ring: This five-membered saturated nitrogen heterocycle is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, which is critical for achieving high target selectivity and favorable pharmacological profiles.[3][4] The pyrrolidine moiety can be readily functionalized, enabling the fine-tuning of physicochemical properties and biological activity.[3]
The Methanesulfonyl Group: The sulfonyl group is a key functional group in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[5][6] It can act as a hydrogen bond acceptor and can constrain the conformation of the molecule, facilitating optimal interactions with biological targets such as enzyme active sites.[7][8]
The Nitrophenyl Group: Nitroaromatic compounds have garnered significant interest as potential anticancer agents.[9][10] The nitro group can be bioreduced in the hypoxic environment characteristic of solid tumors, leading to the formation of cytotoxic reactive nitrogen species. This makes them attractive candidates for the development of hypoxia-activated prodrugs.[11]
The strategic combination of these three moieties in the 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine scaffold presents a unique opportunity for the development of novel therapeutics with diverse mechanisms of action.
Potential Therapeutic Applications
The structural features of the 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine scaffold suggest its potential utility in several therapeutic areas:
Oncology: The presence of the nitroaromatic group makes this scaffold a prime candidate for development as a hypoxia-activated prodrug for solid tumors. Furthermore, the methanesulfonyl phenyl portion of the molecule bears resemblance to structures found in kinase inhibitors, suggesting that derivatives could be designed to target specific protein kinases involved in cancer signaling pathways.[12][13]
Infectious Diseases: The sulfonamide and pyrrolidine moieties are present in many antibacterial agents.[5][14] Derivatives of this scaffold could be explored for their efficacy against a range of bacterial pathogens, including drug-resistant strains.
Inflammatory Diseases: Compounds containing sulfonamide and pyrrolidine cores have demonstrated anti-inflammatory properties.[15][16] This scaffold could serve as a starting point for the development of novel modulators of inflammatory pathways.
Medicinal Chemistry and Drug Development Workflow
A systematic approach to exploring the chemical space around the 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine scaffold is crucial for identifying potent and selective drug candidates. The following workflow is proposed:
Caption: A proposed medicinal chemistry workflow for the development of drug candidates from the 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine scaffold.
Application Notes and Protocols
Synthesis of the 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine Scaffold
The following protocol describes a potential synthetic route to the parent scaffold.
Protocol 1: Synthesis of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine
Materials:
1-Fluoro-2-methanesulfonyl-5-nitrobenzene
Pyrrolidine
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a solution of 1-fluoro-2-methanesulfonyl-5-nitrobenzene (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
Stir the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine.
Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Biological Evaluation
The following protocols are designed to assess the potential anticancer and antimicrobial activities of the synthesized compounds.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[17][18]
Materials:
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
Normal human cell line (e.g., HUVEC) for selectivity assessment
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
Test compounds dissolved in DMSO (stock solution)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
96-well microplates
Microplate reader
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be less than 0.5%.
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
For Hypoxia Studies: To evaluate the compounds as potential hypoxia-activated prodrugs, the MTT assay can be performed in a hypoxic chamber (e.g., 1% O₂).
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.[12][19]
Materials:
Recombinant protein kinase of interest
Kinase-specific substrate peptide
ATP (Adenosine triphosphate)
Kinase assay buffer
Test compounds dissolved in DMSO
A detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
White, opaque 96-well or 384-well plates
Luminometer
Procedure:
Prepare serial dilutions of the test compounds in kinase assay buffer.
In a 96-well plate, add the test compound, the kinase, and the substrate peptide.
Initiate the kinase reaction by adding ATP.
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
Stop the reaction and detect the amount of ADP produced using a commercial kit according to the manufacturer's instructions.
Measure the luminescence signal using a luminometer.
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.
Add the bacterial inoculum to each well.
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
Incubate the plate at 37°C for 18-24 hours.
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Data Presentation and Structure-Activity Relationship (SAR)
The data obtained from the biological assays should be systematically organized to establish a structure-activity relationship (SAR). This will guide the optimization of the scaffold.
Table 1: Hypothetical SAR Data for 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine Analogs
Compound ID
R¹
R²
IC₅₀ (MCF-7, nM)
IC₅₀ (A549, nM)
MIC (S. aureus, µg/mL)
Scaffold
H
H
>10,000
>10,000
64
Analog-1
3-OH
H
5,200
7,800
32
Analog-2
H
4-F
8,500
9,100
64
Analog-3
3-OH
4-F
2,100
3,500
16
Analog-4
3-NH₂
H
1,500
2,200
8
R¹ and R² represent substituents on the pyrrolidine ring.
Visualization of a Potential Mechanism of Action
Derivatives of the 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine scaffold could potentially act as inhibitors of a signaling pathway crucial for cancer cell survival, such as the PI3K/Akt pathway.
Caption: A hypothetical signaling pathway (PI3K/Akt) that could be targeted by derivatives of the 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine scaffold.
Conclusion
The 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique combination of a privileged pyrrolidine ring, a versatile sulfonyl group, and a potentially bioreducible nitroaromatic moiety provides a rich platform for medicinal chemistry exploration. The protocols and strategies outlined in these application notes are intended to provide a solid foundation for researchers to unlock the full therapeutic potential of this exciting chemical scaffold.
References
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. Available at: [Link]
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]
Adichunchanagiri University. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Journal of Adichunchanagiri University, 1(2). Available at: [Link]
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available at: [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
Singh, S. K., et al. (2021). Some important pyrrolidine scaffolds. ResearchGate. Available at: [Link]
Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. Available at: [Link]
Jung, J., et al. (2022). Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics. Frontiers in Molecular Biosciences, 9, 876931. Available at: [Link]
Güngör, T., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3456. Available at: [Link]
Lunkad, A. (2021). Sulphonyl ureas: Structural Activity Relationship (SAR). YouTube. Available at: [Link]
ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. Available at: [Link]
Lavoie, H., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 14, 1307289. Available at: [Link]
de Oliveira, J. T., et al. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Drug and Chemical Toxicology, 46(3), 633-643. Available at: [Link]
Wang, M. W., et al. (2014). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 21(3), 339-361. Available at: [Link]
de Paula, R. F., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. Future Medicinal Chemistry, 12(5), 377-389. Available at: [Link]
ResearchGate. (2014). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Available at: [Link]
Asif, M. (2012). Synthesis and Analgesic Activity of Some New Phenyl Sulfonyl Derivatives. Asian Journal of Chemistry, 24(12), 5691-5693. Available at: [Link]
Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 673-692. Available at: [Link]
Ferreira, L. G., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 14749-14769. Available at: [Link]
El-Sayed, N. N. E., et al. (2014). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as Anticancer Agents. Der Pharma Chemica, 6(5), 303-310. Available at: [Link]
Ferreira, L. G., et al. (2012). Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. PubMed. Available at: [Link]
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. Available at: [Link]
Wu, H., et al. (2021). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 40, 127958. Available at: [Link]
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]
Diva-Portal.org. (2017). Synthesis of substituted pyrrolidines. Available at: [Link]
Hudson, A. R., et al. (2012). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Journal of Medicinal Chemistry, 55(3), 1264-1272. Available at: [Link]
Oudah, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Sys Rev Pharm, 11(11), 1606-1616. Available at: [Link]
Asifa, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700-1718. Available at: [Link]
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Available at: [Link]
Fox, G. B., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 313(1), 176-190. Available at: [Link]
Application Note: High-Efficiency N-Arylation of Pyrrolidine with Electron-Deficient Arenes
) Target Audience: Medicinal Chemists, Process Development Scientists Executive Summary The N-arylation of pyrrolidine is a cornerstone transformation in the synthesis of GPCR ligands, kinase inhibitors, and CNS-active a...
Author: BenchChem Technical Support Team. Date: February 2026
)
Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
The N-arylation of pyrrolidine is a cornerstone transformation in the synthesis of GPCR ligands, kinase inhibitors, and CNS-active agents. While Buchwald-Hartwig (Pd) and Ullmann (Cu) couplings are indispensable for unactivated arenes, Nucleophilic Aromatic Substitution (
) remains the preferred industrial route for electron-deficient substrates due to its atom economy, cost-efficiency, and avoidance of heavy metal scavengers.
This guide details the optimization of
conditions for pyrrolidine, specifically addressing the counter-intuitive "Element Effect" (F > Cl), regioselectivity in heterocyclic systems, and the transition toward sustainable solvents like Cyrene™ to replace reprotoxic dipolar aprotic solvents (NMP, DMF).
Mechanistic Insight: The "Element Effect"
To optimize this reaction, one must understand that
does not follow the kinetic trends of aliphatic reactions.
The Kinetic Anomaly
In aliphatic substitution, iodide is the best leaving group (weakest bond). In
with electron-deficient arenes, fluoride is often the superior leaving group by orders of magnitude (2-3 log scale).
Reasoning: The rate-determining step (RDS) is usually the nucleophilic attack of pyrrolidine on the aromatic ring to form the anionic Meisenheimer Complex , not the expulsion of the halide.
The Fluorine Advantage: The high electronegativity of fluorine inductively stabilizes the negative charge on the Meisenheimer intermediate, lowering the activation energy of the RDS.
Reaction Pathway Visualization
Critical Process Parameters (CPP)
Solvent Selection: The Move to Green Chemistry
Traditionally, DMSO, DMF, and NMP are used because their high dielectric constants promote the separation of charge in the transition state. However, NMP and DMF are SVHCs (Substances of Very High Concern).
Solvent
Dipole Moment (D)
Boiling Point (°C)
Green Status
Recommendation
DMSO
3.96
189
Yellow
Standard benchmark. Difficult to remove (high bp).
DMF/NMP
3.82 / 4.09
153 / 202
Red
Avoid. Reprotoxic. REACH restricted.
Acetonitrile
3.92
82
Green
Good for mild cases. Limited Tmax.
Cyrene™
4.05
227
Green
Preferred. Bio-based, stable, high polarity.
Expert Insight: For stubborn substrates requiring
, Cyrene (dihydrolevoglucosenone) is the modern replacement for NMP. It is derived from cellulose and demonstrates superior solubilizing power for polar intermediates.
Base Selection
Pyrrolidine is a strong nucleophile (
of conjugate acid ~11.3), but the reaction generates HX.
Inorganic Bases (
, ): Preferred for cost and ease of removal. is required for less activated rings due to the "Cesium Effect" (higher solubility in organic solvents).
Organic Bases (DIPEA, TEA): Use only if the substrate is sensitive to heterogeneous conditions or if solubility is a major issue.
Master Protocols
Protocol A: Standard Conditions (Activated Substrates)
Applicable to: 4-Fluoronitrobenzene, 2-Chloropyridine derivatives.
Charge: To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv) and
(276 mg, 2.0 mmol, 2.0 equiv).
Solvent: Add Acetonitrile (MeCN) or DMSO (3.0 mL, 3 vol).
Applicable to: 2,4-Dichloropyrimidines, sterically hindered Chlorobenzenes.
Charge: Aryl halide (1.0 equiv) and
(2.5 equiv).
Solvent: Add Cyrene™ (dihydrolevoglucosenone) (concentration 0.5 M).
Nucleophile: Add Pyrrolidine (1.5 equiv).
Reaction: Heat to 120 °C for 6–12 hours.
Workup (Cyrene Specific):
Cyrene is miscible with water but has a high boiling point.
Pour reaction mixture into rapidly stirring water (10 vol).
If product is solid: Filter the precipitate (Cyrene stays in filtrate).
If product is oil: Extract with MTBE (Cyrene partitions largely into the aqueous phase).
Regioselectivity Case Study: 2,4-Dichloropyrimidine
A common challenge in drug discovery is selectively substituting the C4 vs. C2 chloride.[1]
Standard Outcome: Nucleophilic attack occurs preferentially at C4 due to the para-position relative to the ring nitrogen (activating group) and less steric hindrance.
Achieving C2 Selectivity: This is difficult via standard
. To invert selectivity to C2, one typically requires:
A C4-blocking group.
Transition metal catalysis (Pd-catalysis can sometimes favor C2 depending on the ligand).
Low Temperature Control: Running the reaction at -78 °C to 0 °C in THF with 1.0 equivalent of pyrrolidine can maximize the kinetic product (C4), but obtaining pure C2 via
is rarely high-yielding without blocking groups.
Troubleshooting & Decision Matrix
Common Failure Modes
Observation
Root Cause
Corrective Action
No Reaction
Ring insufficiently activated.
Switch leaving group to Fluorine . Increase Temp to 140°C in Cyrene.
Tarry/Black Mixture
Polymerization or decomposition.
Exclude (sparge with ). Lower temp, extend time.
Emulsion during Workup
DMSO/DMF presence.
Add solid NaCl to saturate aqueous layer. Use MTBE instead of EtOAc.
Regioisomer Mix
Multiple leaving groups.
Lower temperature.[2] Control stoichiometry strictly (0.95 equiv).
Workflow Decision Tree
References
Mechanism & Element Effect
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
Source:
Solvent Optimization (Green Chemistry)
A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene.
Source:
Regioselectivity in Pyrimidines
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
Source:
General SNAr Reviews
Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Application Note: Microwave-Assisted Synthesis of Nitrophenyl Spiropyrrolidines
Technique: Microwave-Assisted Organic Synthesis (MAOS) | Reaction Class: [3+2] Cycloaddition Executive Summary This application note details a robust, green protocol for the synthesis of functionalized nitrophenyl pyrrol...
This application note details a robust, green protocol for the synthesis of functionalized nitrophenyl pyrrolidines—specifically spiro[indoline-3,2'-pyrrolidin]-2-ones —via microwave-assisted 1,3-dipolar cycloaddition.
While conventional thermal heating for these multicomponent reactions often requires refluxing in toxic solvents (e.g., benzene, toluene) for 12–24 hours, this microwave (MW) protocol achieves quantitative conversion in 10–20 minutes using ethanol as a green solvent. This guide addresses the mechanistic causality of the reaction, safety protocols for handling nitro-compounds under irradiation, and optimization parameters for library generation in drug discovery.
Scientific Background & Mechanism[1][2][3][4]
The Chemical Scaffold
Nitrophenyl pyrrolidines, particularly spiro-fused variants, are "privileged scaffolds" in medicinal chemistry. They serve as potent inhibitors of the MDM2-p53 interaction (anti-cancer) and exhibit significant antimycobacterial activity. The nitro group (
) on the aryl ring is critical; it acts as a versatile handle for further functionalization (e.g., reduction to amines) and electronically activates the alkene for cycloaddition.
Mechanistic Pathway
The reaction proceeds via a three-component 1,3-dipolar cycloaddition :
Ylide Formation: Condensation of Isatin (1) and Sarcosine (2) generates an oxazolidinone intermediate, which undergoes thermal decarboxylation to form the reactive azomethine ylide (dipole).
Cycloaddition: The ylide attacks the electron-deficient
-nitrostyrene (3) (dipolarophile). The strong electron-withdrawing nature of the nitro group lowers the LUMO energy of the styrene, facilitating a rapid orbital overlap with the ylide HOMO.
Microwave Effect: The polar transition state of the cycloaddition couples efficiently with the microwave field (dipolar polarization), significantly lowering the activation energy barrier (
Instrument: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Do not use domestic microwaves due to lack of pressure/temp control.
Vessel: 10 mL or 35 mL pressure-rated Pyrex vial with Teflon/silicone septa.
-nitrostyrene (149 mg, 1 mmol) into a 10 mL microwave vial. Add a magnetic stir bar.
Step 2: Solvation
Add 3 mL of Ethanol. Cap the vial and vortex for 10 seconds to create a slurry. Note: Complete solubility is not required initially; the mixture will homogenize upon heating.
Step 3: Irradiation
Program the microwave reactor with the following dynamic method:
Mode: Dynamic (Power cycling to maintain temp).
Temperature: 100°C.
Pressure Limit: 250 psi (Safety cutoff).
Power: Max 150W (High absorption).
Hold Time: 15 minutes.
Stirring: High.
Step 4: Work-up (The "Green" Advantage)
Allow the vessel to cool to 50°C (using compressed air cooling feature). Open the vial and transfer the mixture to a beaker.
Crystallization:[1] Allow the ethanol to evaporate slowly at room temperature or cool in an ice bath. The product typically precipitates as a pure solid.
Filtration: Filter the solid, wash with cold ethanol (2 x 2 mL), and dry.
Step 5: Analysis
Verify structure via ¹H-NMR (look for diagnostic pyrrolidine ring protons at 3.5–5.0 ppm) and HRMS.
Optimization & Data Summary
The following table summarizes the optimization of reaction conditions, demonstrating the superiority of MW over conventional heating.
Entry
Solvent
Method
Temp (°C)
Time
Yield (%)
1
Toluene
Thermal (Reflux)
110
14 h
65
2
Ethanol
Thermal (Reflux)
78
18 h
58
3
Ethanol
Microwave
80
20 min
82
4
Ethanol
Microwave
100
10 min
94
5
Water
Microwave
100
15 min
78*
*Note: Water is viable but requires extraction steps, reducing the "green" efficiency of the workup compared to ethanol precipitation.
Critical Process Parameters & Safety (Expertise)
The "Nitro" Hazard
Warning: Nitro compounds can be shock-sensitive and generate significant pressure upon decomposition.
Protocol: Never exceed 140°C when irradiating nitro-containing compounds in a closed vessel.
Validation: Use the reactor's "Power vs. Time" graph. A sudden spike in pressure without a temperature increase indicates decomposition/gaseous release. Abort immediately.
Stereochemical Control
The reaction creates up to four stereocenters. Under microwave conditions (kinetic control), the endo-isomer is generally favored due to secondary orbital interactions between the nitro group and the dipole.
Tip: If the exo-isomer is required, lower the MW temperature to 60°C and extend time to 45 mins to allow thermodynamic equilibration.
Troubleshooting
Low Yield: Often caused by wet sarcosine (hygroscopic). Dry sarcosine in a vacuum oven at 60°C before use.
Charring: If the reaction mixture turns black, the power density is too high. Reduce max power to 50W and extend the ramp time.
Workflow Visualization
References
Microwave-Assisted Synthesis of Spiroheterocycles.
Source:Molecules (2013).[2]
Context: foundational protocol for isatin/sarcosine cycloadditions.
Green Chemistry Approaches in 1,3-Dipolar Cycloadditions.
Source:Frontiers in Chemistry (2019).
Context: Validates the use of ethanol and ionic liquids as green solvents in this specific reaction.
Microwave Synthesis and Safety of Nitro Compounds.
Source:CEM Corporation / Safety Notes.
Context: Critical safety parameters for heating nitro-groups in sealed vessels.
Mechanism of Azomethine Ylide Cycloaddition.
Source:RSC Advances (2013).[3]
Context: Detailed DFT studies explaining the regioselectivity (endo/exo) of nitrostyrene cycloadditions.
Improving yield of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine synthesis
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine Synthesis Executive Summary The synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Yield Optimization for 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine Synthesis
Executive Summary
The synthesis of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine presents a classic but deceptively challenging Nucleophilic Aromatic Substitution (
) profile. While the nitro group (C5) and methanesulfonyl group (C2) are both electron-withdrawing, their specific orientation relative to the leaving group (C1) creates a unique reactivity landscape.
The primary challenge here is steric encumbrance at the reaction center (C1) caused by the bulky ortho-methanesulfonyl group, combined with the fact that the para-relationship exists between the two activating groups (
and ), leaving the electrophilic center (C1) activated primarily by the ortho-sulfone and only inductively by the meta-nitro group.
This guide moves beyond standard recipes to address the kinetic bottlenecks and thermodynamic traps inherent to this specific scaffold.
Part 1: Critical Process Parameters (The "Why" & "How")
To improve yield, we must shift the reaction from a "diffusion-controlled" regime to a "kinetically optimized" regime.
The Leaving Group "Element Effect"
In
reactions involving sterically crowded or moderately activated centers, the rate-determining step (RDS) is often the initial nucleophilic attack, not the departure of the leaving group.
Recommendation: If you are currently using the Chloro- precursor (1-chloro-2-methanesulfonyl-5-nitrobenzene) and experiencing low conversion (<60%), switch to the Fluoro- analog.
Reasoning: Due to the high electronegativity of fluorine, the C-F bond creates a stronger dipole, significantly lowering the activation energy for the attack of pyrrolidine. This is the Element Effect , where
[1].
Solvent Thermodynamics
The choice of solvent is not just about solubility; it is about stabilizing the transition state (Meisenheimer Complex).
Standard: THF or DCM (Often too slow for this substrate).
Optimized:DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) .
Reasoning: These dipolar aprotic solvents possess high dielectric constants that stabilize the polar, charged intermediate formed upon pyrrolidine attack. Furthermore, DMSO specifically solvates cations (from the base) while leaving the nucleophile (pyrrolidine) "naked" and more reactive [2].
Base Selection & Stoichiometry
Issue: Using inorganic bases like
creates a heterogeneous mixture that can suffer from surface passivation.
Optimized: Use DIPEA (N,N-Diisopropylethylamine) or simply use excess Pyrrolidine (2.5 - 3.0 equiv).
Reasoning: Pyrrolidine can act as both nucleophile and base (to scavenge HCl/HF). Using the reagent itself as the base ensures homogeneity. If atom economy is a concern, DIPEA is non-nucleophilic and prevents side-reactions [3].
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 70% conversion even after 24 hours. Adding more catalyst doesn't help.
Diagnosis: This is likely a product inhibition or equilibrium issue, but more often, it is the accumulation of the leaving group salt (e.g., Pyrrolidinium Chloride) coating the inorganic base if you are using one.
Solution:
Switch to homogeneous conditions (DIPEA).
Increase temperature to 80°C . The ortho-sulfone creates a steric barrier that requires thermal energy to overcome.
Check for water.[1][2] The sulfone group is hygroscopic; water can deactivate the nucleophile via hydrogen bonding.
Q2: I see a significant impurity at M+17 (relative to SM) or M-LG+17.
Diagnosis: This is the Hydrolysis Product (Phenol derivative).
Cause: Traces of water in the solvent are competing with pyrrolidine. Since the ring is activated, hydroxide (generated from water + base) is a potent nucleophile.
Solution: Use anhydrous DMSO/DMF stored over molecular sieves. Ensure the reaction is under an inert atmosphere (
or Ar).
Q3: The reaction mixture turns into a black tar, and yield drops.
Diagnosis: Thermal decomposition or polymerization of pyrrolidine/solvent.
Cause: Overheating (>100°C) in the presence of strong dipoles (
). Nitro compounds are thermally sensitive.
Solution: Cap the temperature at 85°C . If the reaction is slow, do not increase T; instead, switch to the Fluoro-precursor to lower the activation barrier.
Note: The reaction is exothermic. Controlling the initial exotherm prevents immediate impurity formation.
Reaction: Remove ice bath. Stir at Room Temperature for 1 hour.
Checkpoint: Monitor via TLC/LC-MS. If <50% conversion, heat to 60°C .
Quench: Pour mixture into ice-cold water (10x volume of DMSO).
Observation: The product should precipitate as a yellow/orange solid.
Workup: Filter the solid. If no precipitate, extract with Ethyl Acetate (3x).[3] Wash organic layer with water (to remove DMSO) and Brine.
Purification: Recrystallize from EtOH or perform flash chromatography (Hexane/EtOAc gradient).
Part 4: Mechanistic Visualization
The following diagram illustrates the
pathway, highlighting the critical Meisenheimer Complex and the steric influence of the ortho-sulfone group.
Caption: Reaction pathway showing the nucleophilic attack of pyrrolidine. The ortho-methanesulfonyl group creates steric resistance during the formation of the Meisenheimer complex, necessitating polar aprotic solvents (DMSO) to lower the activation energy.
References
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Nitro Compounds. Chemical Reviews, 49(2), 273–412.
Newby, J. (2025).
) Reactions. BenchChem Technical Library.
Gronert, S., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(32), 6175–6180.
Removing unreacted pyrrolidine from N-aryl pyrrolidine mixtures
Strategic Overview: The Physicochemical Landscape In the synthesis of N-aryl pyrrolidines (typically via Buchwald-Hartwig amination or ), the persistence of unreacted pyrrolidine is a common downstream bottleneck. The se...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview: The Physicochemical Landscape
In the synthesis of N-aryl pyrrolidines (typically via Buchwald-Hartwig amination or
), the persistence of unreacted pyrrolidine is a common downstream bottleneck. The separation challenge arises because both the impurity (pyrrolidine) and the product (N-aryl pyrrolidine) are amines. However, they possess distinct physicochemical "fingerprints" that we can exploit.
The "Golden Key": pKa Differential
The most robust separation lever is the massive difference in basicity between the aliphatic secondary amine (pyrrolidine) and the aromatic tertiary amine (product).
The Strategy: By controlling the pH of the aqueous wash, we can force the pyrrolidine into the aqueous phase (protonated, ionic) while keeping the N-aryl pyrrolidine in the organic phase (neutral, non-ionic).
Method A: The Controlled pH Switch (Extraction)
Best For: Scalable purification of robust substrates.
Mechanism: Selective Protonation.
Do not use strong acids (like 1M HCl) blindly. If your N-aryl ring contains electron-donating groups (e.g., -OMe, -Me), the basicity of your product increases, leading to yield loss in the aqueous layer. Precision buffering is key.
The Protocol[9][10]
Dilution: Dilute the crude reaction mixture with a non-polar solvent (Ethyl Acetate or MTBE). Avoid DCM if possible, as emulsions are more common.
The "Sweet Spot" Wash (pH 5.5 – 6.5):
Prepare a 20% w/v Ammonium Chloride (
) solution or a 0.5 M Citric Acid solution.
Why? At pH 6:
Pyrrolidine (
~11.3):. Ratio of is . It is >99.9% protonated and water-soluble.
Product (
~5.0):. Ratio of is . It remains ~90% neutral and organic-soluble.
Execution: Wash the organic layer 3 times with the buffer.
Polishing: Perform a final wash with Brine to break any micro-emulsions and dry the organic layer.
Visualization: The pH Switch Logic
Figure 1: Selective extraction workflow exploiting the pKa differential between aliphatic and aromatic amines.
Method B: Chemical Scavenging (Derivatization)
Best For: Acid-sensitive products or removing trace (<5%) pyrrolidine residues.
Mechanism: Electrophilic trapping. We convert the secondary amine (nucleophile) into a non-basic amide.
Option 1: Solid-Supported Scavenging (The "Cleanest" Method)
Reagent: PS-Isocyanate or PS-Benzaldehyde resins.
Protocol:
Dissolve crude in DCM or THF.
Add 2-3 equivalents (relative to pyrrolidine) of PS-Isocyanate resin .
Stir gently at RT for 2-4 hours. The pyrrolidine reacts to form a urea bound to the bead.
Filter the resin. The filtrate contains your pure product.
Pros: No aqueous workup required; ideal for parallel synthesis.
Option 2: Solution-Phase Derivatization (The "Budget" Method)
Reagent: Acetic Anhydride (
) or Benzoyl Chloride.
Protocol:
Add 1.5 eq of
to the crude mixture.
Stir for 30 mins. Pyrrolidine converts to N-acetylpyrrolidine (an amide).
Why this helps: The amide is non-basic and has a drastically different
value (usually much lower) than the tertiary amine product.
Remove the amide via a standard acid wash (the amide won't protonate, but the product will—wait, actually, the reverse is better here: wash with acid to extract the product into water, discard the organic amide, then basify and re-extract the product).
Correction: It is usually easier to just leave the amide in the organic layer and separate it via flash chromatography, as the
is now significant.
Method C: Volatility & Chromatography
Best For: Final polishing.
Azeotropic Removal
Pyrrolidine boils at
C, but it is "sticky" due to hydrogen bonding.
Technique: Do not just rotovap. Add Toluene to your flask.
Mechanism: Toluene forms a positive azeotrope with pyrrolidine, helping to drag it out of the mixture during concentration. Repeat this "strip" process 2-3 times.
Chromatographic Tips
Stationary Phase: Silica gel is acidic. Amines streak.
Mobile Phase Modifier: Always add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent. This neutralizes the silica acidic sites.
Detection: Use Ninhydrin Stain .
Pyrrolidine
Deep Red/Pink spot (very sensitive).
N-Aryl Pyrrolidine
Usually UV active, but weak/no reaction with Ninhydrin.
This allows you to distinguish the impurity easily on TLC.
Troubleshooting & FAQ
Q1: I tried the acid wash, but my yield dropped significantly. Where is my product?
A: Your product likely has a higher pKa than expected (perhaps due to electron-donating groups on the aryl ring) and protonated during the wash.
Fix: Check the aqueous layer.[4][10][11] Basify it to pH 10 with NaOH and re-extract with EtOAc. If you recover your product, your wash was too acidic. Switch to a Phosphate Buffer (pH 7.0) for the initial wash.
Q2: I have a terrible emulsion during extraction.
A: N-aryl pyrrolidines can act as surfactants.
Immediate Fix: Filter the entire biphasic mixture through a pad of Celite . This physically breaks the stabilized droplets.
Secondary Fix: Add a small amount of Methanol or saturated Brine to the mixture.
Q3: Can I use high vacuum to remove pyrrolidine?
A: Only if your product is a solid. If your product is an oil, pyrrolidine can get trapped in the matrix.
Fix: Dissolve the oil in DCM, wash with pH 6 buffer, dry, and then apply high vacuum. The "chemical removal" is far more efficient than physical removal for oils.
Q4: The pyrrolidine spot overlaps with my product on TLC.
A: This is common in EtOAc/Hexane systems.
Fix: Switch solvent systems. Try DCM : Methanol (95:5) . The polarity difference usually resolves the secondary amine (hydrogen bond donor) from the tertiary amine (acceptor only) better than non-polar systems.
Technical Support Center: Optimization of Reaction Temperature for 2-Methanesulfonyl-5-nitrophenylation
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature in 2-methanesulfonyl-5-nitrophenylation reactions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to help you navigate experimental challenges.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the role of temperature in this specific Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding these concepts is crucial for logical and effective troubleshooting.
Q1: What is the fundamental role of temperature in the 2-methanesulfonyl-5-nitrophenylation (SNAr) reaction?
A1: Temperature is the primary lever to control the reaction rate by providing the necessary activation energy for the nucleophile to attack the electron-deficient aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2]
Step 1 (Rate-Determining): The nucleophile attacks the carbon atom bearing the leaving group. This step is typically the slowest (rate-determining) because it temporarily disrupts the aromaticity of the ring.[2] Sufficient thermal energy is required to overcome this energy barrier.
Step 2 (Fast): The leaving group is eliminated, restoring the aromaticity of the ring. This step is generally fast and has a low activation energy.[1]
Therefore, increasing the temperature directly increases the rate of the crucial first step. However, excessive heat can lead to undesirable side reactions.
Q2: How do the methanesulfonyl and nitro groups influence the required reaction temperature?
A2: The methanesulfonyl (-SO2CH3) and nitro (-NO2) groups are powerful electron-withdrawing groups (EWGs). Their presence is precisely what makes this reaction feasible under moderate conditions. They activate the aromatic ring towards nucleophilic attack by making it more electrophilic (electron-poor).[3][4]
Crucially, when positioned ortho or para to the leaving group, these EWGs stabilize the negatively charged Meisenheimer complex through resonance and induction.[1][4] This stabilization lowers the activation energy of the rate-determining step. Because the substrate is highly activated by two strong EWGs, the 2-methanesulfonyl-5-nitrophenylation reaction often does not require the extremely high temperatures that might be necessary for less-activated aryl halides.[1]
Q3: What are the typical signs of a suboptimal reaction temperature?
A3: Monitoring your reaction for specific indicators is key to identifying an incorrect temperature setting.
Observation
Potential Temperature Issue
Explanation
Slow or No Conversion
Temperature is too low.
The system lacks the required activation energy to form the Meisenheimer complex at a reasonable rate.
Formation of Multiple Byproducts
Temperature is too high.
Excess thermal energy can activate alternative, undesired reaction pathways or cause decomposition of starting materials or the desired product.[5]
Darkening/Tarrying of Mixture
Temperature is significantly too high.
This often indicates thermal decomposition of the nitro-containing aromatic compound or other sensitive reagents in the mixture.[6]
Complete Starting Material Consumption but Low Product Yield
Temperature may be too high.
The desired product may be forming but is then degrading under the harsh reaction conditions.
Section 2: Troubleshooting Guide
This section provides direct answers to common problems encountered during the experiment, focusing on temperature-related solutions.
Q4: My reaction is very slow or shows no conversion after several hours. What should I do about the temperature?
A4: This is a classic sign that the reaction is not overcoming its activation energy barrier.
Immediate Action: Gradually increase the reaction temperature in increments of 10–20 °C. Monitor the reaction progress after each increase using an appropriate analytical technique (e.g., TLC, HPLC, or GC).[7]
Causality: For less activated substrates or when using weaker nucleophiles, heating is often required to achieve a satisfactory reaction rate. Even with this highly activated system, factors like solvent choice or nucleophile strength can necessitate temperatures above ambient.
Caution: Avoid drastic temperature hikes. A large, uncontrolled increase can overshoot the optimal temperature and lead to the issues described below.
Q5: I'm observing significant byproduct formation, and my product purity is low. Could the temperature be the cause?
A5: Yes, this is highly likely. Excessive temperature is a common cause of reduced selectivity.
Immediate Action: Reduce the reaction temperature. If you previously increased the temperature to drive the reaction to completion, you may have surpassed the optimal window. Perform the reaction at a lower temperature for a longer duration.
Causality: High temperatures can provide enough energy to initiate side reactions, such as hydrolysis of the product if water is present, or other undesired substitutions. For complex molecules, heat can cause the degradation of sensitive functional groups.
Pro-Tip: If lowering the temperature results in an unacceptably slow reaction, consider other variables. A more polar aprotic solvent (e.g., DMSO, DMF) can sometimes accelerate SNAr reactions, potentially allowing for lower temperatures.
Q6: My starting material is fully consumed, but the yield of my desired product is still low. How can temperature optimization help?
A6: This scenario strongly suggests that your desired product is unstable at the reaction temperature.
Immediate Action: Repeat the experiment at a significantly lower temperature (e.g., 20 °C lower) and monitor for both the disappearance of starting material and the appearance of the product. The goal is to find a temperature where the product forms cleanly, even if it takes longer.
Causality: Nitro-aromatic compounds and sulfones can be susceptible to thermal degradation. You may be successfully forming the product, which then decomposes over the course of the reaction.
Workflow: An optimization experiment is recommended. Set up several small-scale reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) and analyze the yield and purity at set time points to build a temperature-yield profile.[5][7]
Q7: The reaction mixture is turning dark brown or black. What is the immediate troubleshooting step related to temperature?
A7: A dark, tarry mixture is a clear indicator of decomposition.[6]
Immediate Action: Immediately stop the reaction and cool it down. Drastic color changes suggest that the set temperature is far too high for the stability of your reagents or product.
Next Steps: Re-evaluate your entire protocol. Confirm the stability of your starting materials. When you restart the experiment, begin at a much lower temperature (e.g., room temperature or slightly above) and increase it cautiously only if no reaction occurs.
Expert Insight: In nitration reactions or those involving nitro compounds, excessively high temperatures can lead to runaway reactions or violent decomposition. Always exercise caution and ensure proper temperature control.[8]
Section 3: Experimental Protocols & Data Interpretation
Protocol 1: Stepwise Temperature Screening for Optimization
This protocol outlines a systematic method to determine the optimal reaction temperature.
Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity.
Methodology:
Setup: Prepare 4-5 identical small-scale reactions in parallel. Ensure each vessel is equipped with a magnetic stirrer and a condenser, and placed in a reaction block or oil bath capable of precise temperature control.
Temperature Points: Assign a different target temperature to each reaction vessel. A logical starting range for this substrate could be 60 °C, 80 °C, 100 °C, and 120 °C. Include a room temperature reaction as a baseline control.
Initiation: Start all reactions simultaneously by adding the final reagent (typically the nucleophile).
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction. Quench the aliquot immediately (e.g., by diluting in cold mobile phase) to stop the reaction.
Analysis: Analyze each quenched aliquot by a quantitative method like HPLC, GC, or qNMR.[9] This will allow you to determine the consumption of starting material, the formation of the desired product, and the emergence of any major impurities.
Data Compilation: Record the results in a structured table to facilitate comparison.
Data Presentation: Example Temperature Screening Results
This diagram illustrates the two-step addition-elimination mechanism central to the 2-methanesulfonyl-5-nitrophenylation reaction.
Caption: The SNAr mechanism proceeds via a stabilized carbanion intermediate.
Diagram 2: Troubleshooting Workflow for Temperature Optimization
This flowchart provides a logical path for diagnosing and solving temperature-related issues during your experiment.
Caption: A systematic workflow for troubleshooting and optimizing reaction temperature.
References
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
Molinari, N. A., et al. (2026, January 19). Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation. [Source details not fully available in search result].
Weiss, S., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Retrieved from [Link]
Clouston, L. J., et al. (2016, April 8). Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids. OSTI.GOV. Retrieved from [Link]
Bennett, C. S., et al. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. Retrieved from [Link]
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from [Link]
Majid, R. (n.d.). Nucleophilic Aromatic Substitution. [Source details not fully available in search result, likely university lecture notes].
Britton, J., et al. (n.d.). A Brief Introduction to Chemical Reaction Optimization. National Institutes of Health (NIH). Retrieved from [Link]
ResearchGate. (n.d.). Optimization of reaction temperature and substrate concentration. [Diagram from a scientific publication]. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the Reaction Conditions. [Diagram from a scientific publication]. Retrieved from [Link]
Google Patents. (n.d.). CN105837452B - 2- methyl-5-nitro phenol production process.
Cihan University-Erbil Repository. (n.d.). Optimizing the amount of concentration and temperature of substances undergoing chemical reaction using response surface methodology. Retrieved from [Link]
National Institutes of Health (NIH). (n.d.). 2-Methyl-5-nitrobenzenesulfonamide. Retrieved from [Link]
MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]
Dumanović, D., & Kosanović, Dj. (1994).
ResearchGate. (n.d.). Optimization of Reduction Conditions. [Table from a scientific publication]. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol. Retrieved from [Link]
MDPI. (2023, January 6). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]
DSpace@MIT. (2021, March 11). Rapid optimization of processes for the integrated purification of biopharmaceuticals. Retrieved from [Link]
Technical Support Center: Stability of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine
Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-Methanesulfonyl-5-nitrophenyl)py...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine. It addresses potential stability issues encountered under acidic conditions during experimental workflows, offering troubleshooting advice and validated protocols to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the chemical stability of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine.
Q1: What is 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine and why is its acidic stability a concern?
A1: 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine is a small molecule containing three key functional groups: a sulfonamide, a nitroaromatic ring, and a pyrrolidine moiety. The pyrrolidine ring is a common scaffold in pharmacologically active compounds.[1] The stability of this compound is crucial for ensuring its efficacy, safety, and reliable quantification in experimental and pharmaceutical contexts.[2][3] Acidic conditions, which are common in oral drug delivery (stomach acid), certain analytical techniques (e.g., HPLC mobile phases), and chemical synthesis, can potentially degrade the molecule, leading to loss of activity or the formation of unknown impurities.[4]
Q2: What is the most likely degradation pathway for this molecule under acidic conditions?
A2: Based on its structure, the most susceptible functional group to acid-catalyzed degradation is the sulfonamide bond (C-N bond between the aromatic ring and the pyrrolidine nitrogen). Sulfonamides are known to undergo hydrolysis in acidic media.[5][6] The mechanism typically involves protonation of the sulfonamide nitrogen, followed by a rate-determining nucleophilic attack by water on the sulfur atom, leading to cleavage of the S-N bond.[7] The electron-withdrawing effects of the methanesulfonyl and nitro groups on the phenyl ring will influence the rate of this hydrolysis.
Q3: What are the expected primary degradation products from acid hydrolysis?
A3: The acid-catalyzed hydrolysis of the sulfonamide bond would be expected to yield two primary products: 2-Methanesulfonyl-5-nitrobenzenesulfonic acid and pyrrolidine .
Q4: How can I assess the stability of my compound in a specific acidic medium?
A4: The most direct way is to perform a forced degradation study, also known as stress testing.[2][8] This involves intentionally exposing the compound to your acidic conditions (e.g., 0.1 M HCl) at a controlled temperature and monitoring its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10] The goal is to achieve a modest level of degradation (typically 5-20%) to identify degradation products without causing excessive breakdown into secondary products.[8][9]
Troubleshooting Guide: Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Problem Encountered
Probable Cause(s)
Recommended Solution & Scientific Rationale
Inconsistent or non-reproducible results in biological assays.
1. Compound Degradation: The compound may be degrading in the acidic assay buffer over the time course of the experiment, leading to a lower effective concentration. 2. Adsorption: The compound may be adsorbing to plasticware (e.g., pipette tips, microplates).
Solution: 1. Perform a Time-Course Stability Study: Incubate the compound in your assay buffer under the exact experimental conditions (time, temperature). Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining parent compound. This will determine its stability window.[11] 2. Mitigate Degradation: If unstable, prepare stock solutions fresh and add them to the assay medium immediately before measurement. Consider if the pH of the buffer can be adjusted without compromising the assay. 3. Minimize Adsorption: Use low-adsorption plasticware or glass vials for sample preparation and storage.
Appearance of new, unexpected peaks in HPLC/LC-MS analysis over time.
1. Acid-Catalyzed Hydrolysis: The new peaks are likely the degradation products (e.g., 2-Methanesulfonyl-5-nitrobenzenesulfonic acid and pyrrolidine) resulting from the cleavage of the sulfonamide bond.[5] 2. Secondary Degradation: If stress conditions are too harsh (e.g., high acid concentration, prolonged heating), the primary degradants may break down further.
Solution: 1. Develop a Stability-Indicating Method: Your analytical method must be able to separate the parent compound from all potential degradation products. This is a core requirement of forced degradation studies.[8][10] 2. Characterize Degradants: Use LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks to confirm their identity.[10] 3. Control Stress Conditions: Aim for 5-20% degradation. If degradation is too rapid, reduce the acid concentration, lower the temperature, or shorten the exposure time.[9]
Rapid and complete loss of the parent compound in acidic solution.
1. Harsh Experimental Conditions: The combination of acid concentration and temperature is too severe for the molecule's intrinsic stability. 2. Matrix Effects: Other components in your solution may be catalyzing the degradation.
Solution: 1. Systematically Reduce Stress: Begin with milder conditions (e.g., pH 3-4 at room temperature) and incrementally increase the stress (lower pH, higher temperature) until the desired level of degradation is achieved.[9] 2. Isolate the Compound: Test the stability in a simple, clean matrix (e.g., purified water adjusted to the target pH with HCl) to rule out catalytic effects from other excipients or media components.
Precipitation or cloudiness observed in the acidic solution.
1. Poor Solubility of Degradants: One or more of the degradation products may have lower solubility in the chosen solvent system than the parent compound. 2. pH-Dependent Solubility: The protonated form of the parent compound or its degradants might be less soluble.
Solution: 1. Modify the Solvent System: Consider using a co-solvent (e.g., acetonitrile, methanol) if compatible with your experiment to improve the solubility of all components. 2. Verify Solubility: Determine the solubility of the parent compound across a range of relevant pH values before conducting long-term experiments. 3. Filter Samples: Before analytical injection, filter the sample through a 0.22 µm syringe filter to remove any precipitate that could damage the analytical column.
Visualizing Molecular Structure and Degradation
Understanding the structure and its potential breakdown is key to troubleshooting stability issues.
Protocol 1: Forced Degradation Study under Acidic Stress
This protocol outlines a standard procedure for assessing the stability of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine in an acidic solution, consistent with ICH guidelines.
[8]
Objective: To identify potential degradation products and determine the rate of degradation under defined acidic stress.
Materials:
1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine
HPLC-grade Methanol or Acetonitrile
HPLC-grade water
Hydrochloric Acid (HCl), certified grade
Sodium Hydroxide (NaOH), certified grade
Volumetric flasks, pipettes, and amber HPLC vials
Calibrated pH meter
HPLC system with UV or PDA detector
Procedure:
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).
Prepare Acidic Solution: Prepare a 0.1 M HCl solution using HPLC-grade water.
Initiate Degradation:
In a volumetric flask, add a known volume of the stock solution.
Add the 0.1 M HCl solution to reach a final compound concentration of ~50-100 µg/mL. Ensure the volume of organic solvent from the stock is minimal (e.g., <5%) to avoid altering the aqueous conditions.
Mix thoroughly and immediately withdraw a sample for the T=0 time point (see step 5).
Incubate: Place the flask in a temperature-controlled environment (e.g., a 60°C water bath). Higher temperatures accelerate degradation, allowing studies to be completed in a shorter timeframe.
[9]5. Sample Collection & Quenching:
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
Immediately quench the degradation by neutralizing the sample. Add an equimolar amount of NaOH (e.g., add 100 µL of 0.1 M NaOH to a 100 µL sample). This step is critical to prevent further degradation after sampling.
Dilute the quenched sample with mobile phase to a suitable concentration for HPLC analysis and transfer to an amber HPLC vial.
Control Sample: Prepare a control sample by diluting the stock solution in water (or the neutralization buffer) and keep it refrigerated. This sample represents 0% degradation.
HPLC Analysis: Analyze all time-point samples and the control using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To establish an HPLC method capable of separating the parent compound from its potential degradation products.
Methodology:
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), which is versatile for a wide range of small molecules.
[10]2. Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities.
Mobile Phase A: 0.1% Formic Acid in Water (provides a controlled acidic pH to ensure good peak shape for amines).
Mobile Phase B: Acetonitrile or Methanol.
Example Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: Hold at 95% B
18-20 min: 95% to 5% B
20-25 min: Hold at 5% B (re-equilibration)
Detection: Use a PDA detector to scan a range of wavelengths (e.g., 210-400 nm). The nitroaromatic chromophore should have a strong absorbance. A wavelength of ~254 nm or the compound's specific λmax is a good starting point. The PDA allows for peak purity analysis.
Method Validation: To confirm the method is "stability-indicating," analyze a sample from the forced degradation study that shows partial degradation (e.g., the 8-hour time point). The method must demonstrate baseline separation between the parent peak and all degradant peaks.
A Senior Scientist's Guide to Purity Analysis of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine: An HPLC-Centric Comparative Analysis
For drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate is a non-negotiable cornerstone of quality control and regulatory compliance. The molecule 1-...
Author: BenchChem Technical Support Team. Date: February 2026
For drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate is a non-negotiable cornerstone of quality control and regulatory compliance. The molecule 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine, with its distinct functional groups—a polar sulfone, a UV-active nitroaromatic ring, and a pyrrolidine moiety—presents a unique analytical profile. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for its purity assessment, benchmarked against alternative and orthogonal analytical technologies. We will delve into the causality behind methodological choices, offering detailed protocols and performance data to empower researchers in selecting the most fitting approach for their specific needs.
Part 1: The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)
The inherent characteristics of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine make it an ideal candidate for analysis by RP-HPLC. The nitroaromatic ring provides a strong chromophore for UV detection, while its overall moderate polarity allows for excellent retention and separation on non-polar stationary phases.
Expert Rationale for Method Development
The development of a robust purity method is not a matter of chance, but of deliberate, scientifically-grounded decisions.
Column Chemistry Selection: The standard choice for initial method development is an Octadecyl Silane (C18) column. Its hydrophobic alkyl chains provide a versatile retention mechanism for a wide range of molecules. However, for a molecule containing both a sulfone and a nitroaromatic ring, a Biphenyl stationary phase offers a compelling alternative. The biphenyl phase can induce strong π-π interactions with the electron-deficient aromatic ring of the analyte, providing a different selectivity compared to the purely hydrophobic interactions of a C18 phase.[1] This alternative selectivity can be crucial for resolving closely related impurities that might co-elute on a C18 column.
Mobile Phase Composition: A gradient elution using Acetonitrile (ACN) and Water is the logical choice for a purity assay. Acetonitrile is favored over methanol for its lower viscosity and superior UV transparency. A gradient, which systematically increases the concentration of ACN over the run, is essential to ensure that impurities with a wide range of polarities are eluted from the column, from early-eluting polar species to late-eluting non-polar contaminants. The addition of 0.1% Formic Acid to both mobile phase components serves a critical function: it protonates free silanol groups on the silica support, minimizing peak tailing and leading to sharper, more symmetrical peaks.
Detection Wavelength: The conjugated nitroaromatic system is the key to sensitive detection. While 254 nm is a common default wavelength for aromatic compounds, a full UV scan using a Photodiode Array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) for the parent compound.[2][3] This ensures the highest possible sensitivity for both the main peak and any related impurities. For many nitroaromatic compounds, this value is often near 254 nm.[4]
Detailed Experimental Protocol: RP-HPLC Method
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure run-to-run consistency.
Instrumentation & Reagents:
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (Analytical Grade).
1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine reference standard and test sample.
Chromatographic Conditions:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Elution:
0-2 min: 30% B
2-15 min: 30% to 95% B
15-18 min: 95% B
18.1-22 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample and Standard Preparation:
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of 100 µg/mL.
Sample Solution: Prepare the test sample in the same manner to achieve a similar target concentration.
Filtration: Filter all solutions through a 0.22 µm syringe filter before placing them in the autosampler.
Analysis and System Suitability:
Equilibrate the system until a stable baseline is achieved.
Inject a blank (diluent) to confirm the absence of carryover.
Make five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000.
Inject the sample solution for analysis. Purity is typically calculated using the area percent method.
Visualizing the HPLC Workflow
Caption: A typical workflow for HPLC purity analysis.
Part 2: Comparison with Alternative Analytical Methods
While HPLC is the gold standard, a comprehensive understanding requires comparing it with other powerful techniques.[5] Each method offers a unique combination of speed, resolution, and separation principles.
UPLC is a direct evolution of HPLC, utilizing columns with sub-2 µm particles and instrumentation capable of handling significantly higher backpressures (up to 15,000 psi).[6][7][8][9]
Principle & Applicability: The separation principle is identical to HPLC (hydrophobic interactions), but the smaller particles provide a dramatic increase in efficiency. This leads to sharper peaks, better resolution between closely related impurities, and significantly shorter analysis times.[6] For purity analysis of our target compound, UPLC offers a high-throughput alternative without compromising, and often improving, data quality.
Experimental Protocol (UPLC):
Instrumentation: UPLC system with appropriate pressure tolerance.
Column: C18 or Biphenyl UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm).
Chromatographic Conditions:
Mobile Phase: Same as HPLC (0.1% Formic Acid in Water/ACN).
Gradient Elution (Accelerated):
0-0.5 min: 30% B
0.5-3.5 min: 30% to 95% B
3.5-4.0 min: 95% B
4.1-5.0 min: 30% B (re-equilibration)
Flow Rate: 0.5 mL/min.
Temperature, Detection, Injection: Same as HPLC.
Sample/Standard Prep: Same as HPLC.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[10]
Principle & Applicability: GC-MS is a powerhouse for volatile and semi-volatile compounds.[11][12] However, 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine, with its high molecular weight and polar functional groups, is likely non-volatile. Direct analysis by GC would be challenging and likely result in decomposition in the hot injector. Analysis would necessitate a derivatization step (e.g., silylation) to convert the molecule into a more volatile form.[13][14] This adds complexity, time, and a potential source of analytical error, making GC-MS a less favorable and more complex alternative for this specific analyte. It is, however, an excellent method for detecting volatile impurities like residual solvents.[5]
Experimental Protocol (GC-MS - for Volatile Impurities):
Instrumentation: GC system with a Mass Spectrometer detector.
Column: 5% Phenyl-Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film).
Chromatographic Conditions:
Carrier Gas: Helium at 1.0 mL/min.
Injector Temp: 250 °C.
Oven Program: 40 °C (hold 5 min), then ramp to 280 °C at 15 °C/min.
MS Detector: Electron Ionization (EI) mode, scanning from 40-500 m/z.
Sample Prep: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) and inject directly.
Method 4: Capillary Electrophoresis (CE)
CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on their charge-to-size ratio.[15]
Principle & Applicability: Since the target analyte is neutral, standard CE is not applicable. However, the Micellar Electrokinetic Chromatography (MEKC) mode of CE can be used. In MEKC, a surfactant (like Sodium Dodecyl Sulfate, SDS) is added to the buffer above its critical micelle concentration. These micelles act as a "pseudo-stationary phase," and separation occurs based on the analyte's partitioning between the micelles and the aqueous buffer. CE offers extremely high separation efficiency and consumes minuscule amounts of sample and reagents.[15][16] It serves as an excellent orthogonal technique to HPLC because its separation mechanism is fundamentally different, making it ideal for confirming purity and detecting impurities that might be missed by chromatography.[17]
Experimental Protocol (MEKC):
Instrumentation: Capillary Electrophoresis system with a UV detector.
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
Electrophoretic Conditions:
Background Electrolyte (BGE): 25 mM Sodium Borate buffer, pH 9.2, containing 50 mM SDS.
Voltage: +25 kV.
Temperature: 25 °C.
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 sec).
Detection: 254 nm.
Sample Prep: Dissolve the sample in the BGE at a concentration of ~100 µg/mL.
Part 3: Performance Data and Method Comparison
The choice of an analytical method is ultimately a trade-off between various performance characteristics. The following table summarizes the objective comparison of the discussed techniques for the specific task of analyzing 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine purity.
Parameter
HPLC (Primary)
UPLC (High-Throughput)
GC-MS (Orthogonal)
CE (Orthogonal)
Principle
Hydrophobic Partitioning
Hydrophobic Partitioning
Volatility / Polarity
Charge/Size & Partitioning
Analysis Time
~22 minutes
~5 minutes
~25 minutes
~15 minutes
Resolution
Good
Excellent
Good (for volatiles)
Excellent
Sensitivity (LOD/LOQ)
Good
Excellent
Excellent (with MS)
Good
Solvent Consumption
Moderate
Very Low
Low
Extremely Low
Sample Throughput
Moderate
High
Low (with derivatization)
High
Orthogonality to HPLC
N/A (Similar Principle)
Low
High
High
Complexity & Cost
Standard / Moderate
High Initial Cost
High (requires derivatization)
Moderate
Visualizing the Method Selection Logic
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
For the routine purity analysis of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine , the developed RP-HPLC method stands as the most balanced choice, offering robustness, reliability, and sufficient resolution. It is the workhorse method suitable for most quality control laboratories.
When high throughput is the primary driver, UPLC is the unequivocally superior option.[18] It provides faster results and better-quality data with the added benefit of significantly reduced solvent consumption, making it both economically and environmentally advantageous.[8]
For comprehensive impurity profiling and method validation , employing an orthogonal technique is essential. Capillary Electrophoresis (in MEKC mode) is highly recommended. Its fundamentally different separation mechanism provides a high degree of confidence that no impurities are being missed. While GC-MS is not ideal for the parent compound, it remains the method of choice for analyzing volatile impurities, such as residual solvents, which are a critical component of a complete purity assessment.
By understanding the principles, advantages, and limitations of each of these techniques, researchers and drug development professionals can make informed decisions, ensuring the quality, safety, and efficacy of their products.
References
Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Available at: [Link]
A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]
Differences between HPLC and UPLC. Pharmaguideline. Available at: [Link]
HPLC vs UPLC: Resolution and Throughput Compared. Patsnap Eureka. Available at: [Link]
Separation of Divinyl sulfone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. Available at: [Link]
Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. ALWSCI. Available at: [Link]
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link]
HPLC vs UPLC - What's the Difference?. Chromatography Today. Available at: [Link]
HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Walsh Medical Media. Available at: [Link]
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
HPLC Determination of Divinyl Sulfone on Primesep 100 Column. SIELC Technologies. Available at: [Link]
What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used. MtoZ Biolabs. Available at: [Link]
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. Available at: [Link]
Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed. Available at: [Link]
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. Available at: [Link]
Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]
GC-MS for Volatile Impurity Analysis. ResolveMass Laboratories Inc. Available at: [Link]
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. American Pharmaceutical Review. Available at: [Link]
High Performance Capillary Electrophoresis. Agilent. Available at: [Link]
Gas Chromatography Mass Spectrometry (GC-MS). EAG Laboratories. Available at: [Link]
Capillary Electrophoresis Instruments for Medical Applications and Falsified Drug Analysis/Quality Control in Developing Countries. Analytical Chemistry. Available at: [Link]
GC & GC/MS Applications Overview. Agilent. Available at: [Link]
Capillary electrophoresis for pharmaceutical analysis. South East Technological University. Available at: [Link]
Separation of Pyrrolidine, 1-(2-ethoxy-5-methyl-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Automated solid-phase extraction and liquid chromatography tandem mass spectrometry determination of N-methyl-2-pyrrolidone and its metabolites in urine and plasma. ScienceDirect. Available at: [Link]
Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. International Journal of Pharmaceutical Erudition. Available at: [Link]
Liquid chromatographic method for the determination of triprolidine in pharmaceutical preparations. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. Available at: [Link]
A Researcher's Guide to the Spectroscopic Profile of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine: A Comparative Analysis
In the landscape of drug discovery and materials science, a thorough understanding of a compound's physicochemical properties is paramount. For researchers working with novel heterocyclic compounds, spectroscopic analysi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and materials science, a thorough understanding of a compound's physicochemical properties is paramount. For researchers working with novel heterocyclic compounds, spectroscopic analysis provides a fundamental dataset for structural elucidation, purity assessment, and predicting molecular behavior. This guide offers a comprehensive look at the anticipated Ultraviolet-Visible (UV-Vis) absorbance characteristics of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine , a compound of interest due to its potential applications stemming from its unique electronic and structural features.
While direct experimental data for this specific molecule is not widely published, this guide will provide a robust framework for its analysis. By drawing comparisons with structurally related compounds and outlining a rigorous experimental protocol, researchers will be well-equipped to determine its UV-Vis absorbance maxima and interpret the findings in the context of their work.
The Significance of UV-Vis Spectroscopy in Characterizing Substituted Nitrophenyl Compounds
UV-Vis spectroscopy is a powerful, non-destructive technique used to study the electronic transitions within a molecule.[1][2] For organic compounds, absorption in the UV-Vis region is largely due to the presence of chromophores, which are functional groups containing π-electrons.[1] In the case of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine, the nitrophenyl moiety is the primary chromophore. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO), and the specific wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.[2]
The electronic properties of the aromatic ring are significantly influenced by the attached functional groups. The nitro group (-NO2) is a strong electron-withdrawing group, which tends to shift the absorbance maxima to longer wavelengths (a bathochromic or red shift). Conversely, electron-donating groups can cause a shift to shorter wavelengths (a hypsochromic or blue shift). The methanesulfonyl group (-SO2CH3) is also electron-withdrawing, while the pyrrolidine ring, attached via its nitrogen atom, can act as an electron-donating group. The interplay of these substituents will determine the precise λmax of the title compound.
Predicted UV-Vis Absorbance and Comparative Data
Based on the structure of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine, we can predict its UV-Vis absorbance maxima by comparing it to similar, well-characterized compounds. The presence of the nitro group on the benzene ring is expected to result in strong absorption bands due to π → π* electronic transitions.[3] The position and intensity of these bands are highly sensitive to the solvent and pH of the solution.[4][5]
The following table provides UV-Vis absorbance data for several nitrophenyl derivatives. This information serves as a valuable reference for predicting the spectral behavior of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine and for comparing experimentally obtained data.
Given the substitution pattern of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine, it is anticipated that its UV-Vis spectrum will exhibit characteristic absorption bands in the range of 250-400 nm. The exact λmax will be influenced by the combined electronic effects of the methanesulfonyl and pyrrolidine groups.
Experimental Protocol for Determining UV-Vis Absorbance Maxima
To obtain reliable and reproducible UV-Vis absorbance data, a standardized experimental protocol is essential. The following step-by-step methodology is recommended for the analysis of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine.
pH meter and buffer solutions (if pH dependence is to be studied)
Procedure
Preparation of Stock Solution: Accurately weigh a small amount of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine and dissolve it in a suitable spectrophotometric grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations. The absorbance values should ideally fall within the linear range of the instrument (typically 0.1 to 1.0).
Instrument Setup and Blank Measurement: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm). Fill a quartz cuvette with the pure solvent to be used for the sample and use it to record a baseline (blank).[1]
Sample Measurement: Rinse the cuvette with the working solution and then fill it with the same solution. Place the cuvette in the sample holder of the spectrophotometer and record the absorbance spectrum.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.[7][8]
Solvent and pH Effects: To investigate the influence of the solvent, repeat the measurements in different solvents of varying polarity.[9] To study the effect of pH, use buffered solutions at different pH values.[4][5]
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of UV-Vis absorbance maxima.
Conclusion
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the UV-Vis absorbance characteristics of 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine. While direct experimental data is not yet readily available in the literature, the provided comparative data for structurally similar compounds and the detailed experimental protocol will enable scientists to generate high-quality, reproducible results. A thorough understanding of the spectroscopic properties of this compound is a critical step in its potential development for various applications.
References
Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC. Available at: [Link]
Fluorescence Spectroscopic Properties of Nitro-Substituted Diphenylpolyenes: Effects of Intramolecular Planarization and Intermolecular Interactions in Crystals | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
The Basics of UV-Vis Spectrophotometry - Agilent. Available at: [Link]
Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F. Available at: [Link]
CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros | PDF | Absorption Spectroscopy - Scribd. Available at: [Link]
CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. Available at: [Link]
UV-Visible Spectroscopy - MSU chemistry. Available at: [Link]
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. Available at: [Link]
Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC - NIH. Available at: [Link]
The first specific probe for pyrrolidine with multifunction by the interaction mechanism of atomic economic reaction - PMC. Available at: [Link]
Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC. Available at: [Link]
Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one - ResearchGate. Available at: [Link]
Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one | Tạp chí Khoa học và Công nghệ. Available at: [Link]
Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed. Available at: [Link]
uv-visible spectroscopy- a review - INTERNATIONAL JOURNAL OF INSTITUTIONAL PHARMACY AND LIFE SCIENCES. Available at: [Link]
Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available at: [Link]
Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In - Semantic Scholar. Available at: [Link]
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-(2-Methanesulfonyl-5-nitrophenyl)pyrrolidine Proper Disposal Procedures
Content Type: Operational Safety & Logistics Guide
Audience: Research Scientists, EHS Officers, and Drug Discovery Teams[1]
[1]
Rationale for this Guide:
As a Senior Application Scientist, I often see research intermediates treated as generic "organic waste." This is a critical error. The molecule contains three distinct functional moieties—a nitro group (energetic/toxic), a sulfone (acid-gas generator upon combustion), and a pyrrolidine ring (nitrogenous base).[1] This guide provides a scientifically grounded disposal protocol that accounts for the specific reactivity and environmental fate of this compound.
Hazard Characterization & Risk Assessment
Understanding the "Why" behind the protocol.
We do not simply discard chemicals; we manage their thermodynamic and toxicological end-of-life.
Functional Group
Associated Hazard
Disposal Implication
Nitro (-NO₂)
Energetic / Redox Active. Potential for rapid decomposition under heat/confinement.[2]
DO NOT concentrate to dryness in rotary evaporators without blast guards. DO NOT mix with strong reducing agents (e.g., hydrazine, metal hydrides) in the waste stream.[1]
Sulfone (-SO₂Me)
Thermal Stability / Acid Gas. Stable at room temp, but generates Sulfur Oxides (SOx) during incineration.[1]
Requires incineration at a facility equipped with alkaline scrubbers .
Accumulation: Deposit into the lab's Solid Hazardous Waste Drum .
Note: Ensure the drum is rated for "Incineration Only."[6]
Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)
Applicable to: HPLC effluent, reaction workups.[1]
Solvent Identification: Determine the primary solvent carrier.
If Halogenated (DCM, Chloroform): Use the Halogenated Organic waste stream.
If Non-Halogenated (Methanol, Ethyl Acetate, DMSO): Use the Non-Halogenated Organic waste stream.
pH Check: Ensure the solution is Neutral (pH 6-8).
Why? The pyrrolidine moiety is basic. If the waste stream contains acidic components, heat generation (neutralization) can occur in the drum.[1] Neutralize with dilute acid/base if necessary before adding to the main carboy.
Transfer: Pour into the appropriate HDPE or Glass safety carboy using a funnel.
Closure: Cap tightly immediately after addition. Do not leave funnels in open carboys (violates EPA closed-container regulations).[1]
Regulatory & Logistics (RCRA/EPA)[1]
For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1] While this specific molecule may not have a dedicated "P" or "U" list code, it is regulated based on its characteristics.
Parameter
Classification / Code
Operational Note
Waste Code
D001 (Ignitable)
If dissolved in flammable solvents (Flash point <60°C).[1]
Waste Code
D003 (Reactive)
Potential: Only if the nitro group concentration is high enough to be considered explosive (rare in dilute solution, but possible in pure bulk).[1]
Disposal Method
Fuel Blending / Incineration
Must be destroyed via high-temperature incineration (>1000°C) with secondary combustion chamber to destroy the aromatic ring and scrubbers for SOx/NOx.[1]
Drain Disposal
STRICTLY PROHIBITED
Under no circumstances should this enter the sewer system.
The "Cradle-to-Grave" Workflow
Figure 2: Regulatory compliance workflow ensuring "Cradle-to-Grave" tracking of the chemical waste.
Emergency Contingencies
Spill Response:
Evacuate: If spill is >100mL or generates visible dust/fumes.
Neutralization: Absorb liquids with vermiculite or sand. Do not use combustible materials (paper towels) for large spills of nitro-compounds if avoidable.[1]
Decontamination: Clean surface with soap and water; collect all cleanup materials as Solid Hazardous Waste .
Exposure:
Skin: Wash with soap and water for 15 minutes. The sulfone/nitro combination aids skin absorption; monitor for signs of methemoglobinemia (blue lips/fingernails) due to the nitro group [1].[1]
Eyes: Flush for 15 minutes.[3][4][5] Seek medical attention.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273.[1] [1]
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.
Sigma-Aldrich. (n.d.). Safety Data Sheet Guidelines for Nitro-Aromatics. (General reference for functional group hazards).